2-Chloro-N-methoxy-N-methylnicotinamide
Overview
Description
2-Chloro-N-methoxy-N-methylnicotinamide is a chemical compound with the empirical formula C8H9ClN2O2 . It is a solid substance .
Molecular Structure Analysis
The molecular weight of this compound is 200.622 Da . The SMILES string representation of its structure isCON(C)C(=O)c1cc(C)cnc1Cl
. Physical and Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 200.622 Da and its empirical formula is C8H9ClN2O2 .Scientific Research Applications
Herbicidal Applications
- Chlorsulfuron Herbicide : Chlorsulfuron, a derivative of 2-Chloro-N-methoxy-N-methylnicotinamide, is used as an effective herbicide for controlling weeds in cereals and small grains. This herbicide acts by inhibiting plant cell division, which results in significant growth reduction within hours of application (Ray, 1982).
Environmental Impact Studies
- Breakdown in Aquatic Systems : The transformation and breakdown patterns of herbicides like metolachlor, which is chemically related to this compound, have been studied in aquatic systems. This research is crucial for understanding the environmental impact of these chemicals (Graham et al., 1999).
Chemical Synthesis Research
- Synthesis of Pyrimidine Derivatives : Studies involving the synthesis of compounds like 2,4-Dichloro-5-methoxy-pyrimidine, which share a similar chemical structure with this compound, are significant in the field of chemical synthesis (Liu Guo-ji, 2009).
Soil Transport and Mobility Studies
- Soil Mobility of Chlorsulfuron : The mobility and transport characteristics of Chlorsulfuron in agricultural soils have been studied to predict its environmental behavior and effects. This research is vital for understanding the long-term impact of such herbicides on soil health (Veeh et al., 1994).
Photoluminescence Studies
- Optical Properties of Complexes : The optical properties of complexes derived from similar compounds have been investigated. Such research is essential in the field of material science and for developing new photoluminescent materials (Barberis & Mikroyannidis, 2006).
Biodegradation Studies
- Biodegradation by Microorganisms : Studies on the biodegradation of chloroacetanilide herbicides, related to this compound, have explored the role of microorganisms like Candida xestobii in breaking down these compounds. This research contributes to our understanding of the natural degradation processes of herbicides (Muñoz et al., 2011).
Drug Interaction Studies
- Drug Interactions in Renal Transporters : N1-methylnicotinamide, a compound structurally related to this compound, has been proposed as a probe for studying drug interactions involving renal cation transporters. Such research is crucial in pharmacology for understanding drug interactions and their effects on the body (Müller et al., 2014).
Soil Reception and Activity Studies
- Soil Interaction with Herbicides : Research on how different soils interact with herbicides like alachlor and metolachlor, which are chemically related to this compound, helps in understanding the soil reception and herbicidal efficacy of these compounds (Peter & Weber, 1985).
Photodegradation Studies
- Sunlight Photodegradation in Water : The stability and photodegradation of metolachlor in water under sunlight have been studied to evaluate the persistence and environmental impact of such herbicides (Kochany & Maguire, 1994).
Safety and Hazards
2-Chloro-N-methoxy-N-methylnicotinamide is classified as Acute Tox. 4 for oral, dermal, and inhalation routes according to the GHS classification . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing .
Mechanism of Action
Target of Action
2-Chloro-N-methoxy-N-methylnicotinamide is a type of Weinreb amide . It is primarily used in the preparation of 2-heptyl-3-hydroxy-4 (1H)-quinolone (Pseudomonas quinolone signal or PQS) and structurally related 2-alkyl-4-quinolones . These compounds are signaling molecules in the quorum sensing of Pseudomonas aeruginosa .
Mode of Action
The compound interacts with its targets by serving as a starting reagent for the one-pot synthesis of 2-heptyl-3-hydroxyl-4 (1H)-quinolone (PQS) . This interaction results in the production of PQS, a key signaling molecule in the quorum sensing of Pseudomonas aeruginosa .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the quorum sensing of Pseudomonas aeruginosa . The downstream effects of these pathways include the regulation of virulence and biofilm formation in Pseudomonas aeruginosa .
Pharmacokinetics
As a weinreb amide, it is expected to have good stability and reactivity, which could impact its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the production of PQS and related 2-alkyl-4-quinolones . These compounds play a crucial role in the quorum sensing of Pseudomonas aeruginosa, influencing the bacterium’s virulence and biofilm formation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, as it is recommended to be stored at 2-8°C
Biochemical Analysis
Biochemical Properties
2-Chloro-N-methoxy-N-methylnicotinamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The interactions between this compound and biomolecules are often characterized by binding affinities, which determine the strength and specificity of these interactions .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells and the context of its application. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the expression of genes involved in metabolic pathways, leading to changes in cellular function and behavior. Additionally, it can affect cell signaling by interacting with receptors or signaling molecules, thereby modulating cellular responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with specific biomolecules at the molecular level. This compound can bind to enzymes, inhibiting or activating their activity. It may also interact with DNA or RNA, influencing gene expression and transcriptional regulation. The binding interactions of this compound with biomolecules are crucial for its biochemical effects and therapeutic potential .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating biochemical pathways and improving cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage effects of this compound is essential for determining its therapeutic window and safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. The interactions of this compound with metabolic enzymes are critical for its role in cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport and distribution of this compound is important for optimizing its delivery and effectiveness in therapeutic applications .
Properties
IUPAC Name |
2-chloro-N-methoxy-N-methylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-11(13-2)8(12)6-4-3-5-10-7(6)9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZJITSOJPZKSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(N=CC=C1)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437037 | |
Record name | 2-chloro-N-methoxy-N-methylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80437037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
488149-34-4 | |
Record name | 2-chloro-N-methoxy-N-methylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80437037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.